molecular formula C7H11NO3 B11980889 Maleamic acid, N-isopropyl- CAS No. 307942-22-9

Maleamic acid, N-isopropyl-

Cat. No.: B11980889
CAS No.: 307942-22-9
M. Wt: 157.17 g/mol
InChI Key: HPDQADRQTVTWTP-ARJAWSKDSA-N
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Description

Maleamic acid, N-isopropyl-, is a derivative of maleamic acid where the amine group is substituted with an isopropyl group. This compound is known for its applications in various fields, including polymer chemistry, materials science, and pharmaceuticals. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maleamic acid, N-isopropyl-, typically involves the reaction of maleic anhydride with isopropylamine. The reaction proceeds at room temperature, forming the maleamic acid derivative through a straightforward addition reaction . The reaction can be represented as follows:

Maleic anhydride+IsopropylamineMaleamic acid, N-isopropyl-\text{Maleic anhydride} + \text{Isopropylamine} \rightarrow \text{Maleamic acid, N-isopropyl-} Maleic anhydride+Isopropylamine→Maleamic acid, N-isopropyl-

Industrial Production Methods

In industrial settings, the production of Maleamic acid, N-isopropyl-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of solvents such as toluene and catalysts like p-toluenesulfonic acid (PTSA) can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Maleamic acid, N-isopropyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed in aqueous acidic or basic solutions.

    Cyclization: Requires heating in the presence of acetic anhydride and dimethylacetamide (DMA) at elevated temperatures.

    Transamidation: Can occur at room temperature in organic solvents without the need for catalysts.

Major Products Formed

    Hydrolysis: Maleic acid and isopropylamine.

    Cyclization: Maleimide derivatives.

    Transamidation: Various amide derivatives depending on the amine used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Maleamic acid, N-isopropyl-, can be compared with other maleamic acid derivatives and maleimides:

    Maleamic Acid Derivatives: Similar compounds include N-methylmaleamic acid and N-ethylmaleamic acid.

    Maleimides: Maleimides are cyclized derivatives of maleamic acids.

Conclusion

Maleamic acid, N-isopropyl-, is a versatile compound with significant applications in various scientific fields Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists

Properties

CAS No.

307942-22-9

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(Z)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid

InChI

InChI=1S/C7H11NO3/c1-5(2)8-6(9)3-4-7(10)11/h3-5H,1-2H3,(H,8,9)(H,10,11)/b4-3-

InChI Key

HPDQADRQTVTWTP-ARJAWSKDSA-N

Isomeric SMILES

CC(C)NC(=O)/C=C\C(=O)O

Canonical SMILES

CC(C)NC(=O)C=CC(=O)O

Origin of Product

United States

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